molecular formula C9H16O2 B6196126 rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol CAS No. 2694063-11-9

rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol

Cat. No.: B6196126
CAS No.: 2694063-11-9
M. Wt: 156.2
InChI Key:
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Description

rac-[(1R,2S,5S)-3-oxabicyclo[331]nonan-2-yl]methanol is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol typically involves the formation of the oxabicyclo ring system followed by the introduction of the methanol group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol: The non-racemic form of the compound.

    [(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]ethanol: A similar compound with an ethanol group instead of methanol.

    [(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]propane: A similar compound with a propane group.

Uniqueness

rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol is unique due to its specific stereochemistry and the presence of the oxabicyclo ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Ethyl vinyl ether", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Diethyl ether", "Sodium sulfate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl vinyl ether in the presence of sodium hydride to form the bicyclic compound, 2-ethoxy-5-oxabicyclo[2.2.1]hept-2-ene.", "Step 2: The above compound is then reacted with methanol and hydrochloric acid to form the corresponding methoxy compound, 2-methoxy-5-oxabicyclo[2.2.1]hept-2-ene.", "Step 3: The methoxy compound is then treated with sodium bicarbonate and sodium chloride to form the hydroxy compound, 2-hydroxy-5-oxabicyclo[2.2.1]hept-2-ene.", "Step 4: The hydroxy compound is then reacted with diethyl ether and sodium sulfate to form the epoxide, (1R,2S,5S)-3-oxabicyclo[3.3.1]nonane.", "Step 5: The epoxide is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding alcohol, (1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-ol.", "Step 6: The alcohol is then treated with sodium hydroxide and hydrogen gas in the presence of palladium on carbon to racemize the stereocenter and form the desired product, rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol." ] }

CAS No.

2694063-11-9

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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